This compound can be synthesized from commercially available starting materials such as 2-acetylfluorene and various aldehydes through condensation reactions. It falls under the classification of chalcones, which are α,β-unsaturated carbonyl compounds that serve as precursors to flavonoids and other biologically active compounds.
The synthesis of 1-(Fluoren-2-yl)-2-propen-1-one typically involves a base-catalyzed Claisen-Schmidt condensation reaction. A common procedure includes:
The yield of the product can vary based on the specific conditions employed, but typical yields range from 70% to 95% depending on the substituents on the aldehyde used .
The molecular formula of 1-(Fluoren-2-yl)-2-propen-1-one is . The structure features a fluorenyl ring system connected to an α,β-unsaturated carbonyl group:
1-(Fluoren-2-yl)-2-propen-1-one can undergo several chemical reactions due to its reactive double bond:
These reactions are significant for developing derivatives with enhanced biological activity or altered physical properties .
The mechanism by which 1-(Fluoren-2-yl)-2-propen-1-one exerts its biological effects typically involves:
Studies have shown that chalcone derivatives can modulate various signaling pathways, potentially influencing inflammation and cell proliferation .
1-(Fluoren-2-yl)-2-propen-1-one exhibits several notable physical properties:
Chemical properties include:
1-(Fluoren-2-yl)-2-propen-1-one has various applications in scientific research:
Research continues into optimizing its synthesis and exploring new derivatives with enhanced efficacy against specific biological targets .
1-(Fluoren-2-yl)-2-propen-1-one (CAS# 3404-97-5) is a structurally distinctive organic compound characterized by a fluorene scaffold linked to an α,β-unsaturated ketone system. Its molecular formula is C₁₆H₁₂O, with a molecular weight of 220.27 g/mol [1] [5]. This compound belongs to the fluorenone family, where the ketone group is conjugated with a vinyl substituent, conferring unique photophysical and electronic properties. The crystalline solid typically appears yellow and exhibits moderate stability under ambient conditions [5]. Its density is 1.15 g/cm³, and it has a high boiling point of approximately 395°C at standard atmospheric pressure, reflecting substantial intermolecular forces [1]. These intrinsic properties make it valuable for advanced materials research and organic synthesis.
Systematic Nomenclature:The compound’s IUPAC name is 1-(9H-fluoren-2-yl)prop-2-en-1-one, which precisely defines its structure: a propenone group (CH₂=CH−C=O) attached at the C1 position of the fluoren-2-yl moiety. The "9H" designation indicates the bridgehead hydrogen atoms in the fluorene system [1] [5].
Synonyms:Common alternative names include:
Structural Features:
Stereoelectronic Properties:The ketone carbonyl exhibits polarity (PSA = 17.07 Ų), while the conjugated system lowers the LUMO energy, facilitating nucleophilic attacks at the β-carbon. LogP (3.626) indicates moderate hydrophobicity [5].
Table 1: Nomenclature and Identifiers of 1-(Fluoren-2-yl)-2-propen-1-one
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-(9H-Fluoren-2-yl)prop-2-en-1-one |
| CAS Registry Number | 3404-97-5 |
| SMILES | C1=C(C(C=C)=O)C=CC2=C1CC3=C2C=CC=C3 |
| InChI | 1S/C16H12O/c1-2-16(17)12-7-8-15-13(10-12)9-11-5-3-4-6-14(11)15/h2-8,10H,1,9H2 |
| InChIKey | AGKVBIMCWVZVQE-UHFFFAOYSA-N |
Early Synthesis (Mid-20th Century):The compound was first synthesized in the 1950s via Friedel-Crafts acylation, where fluorene reacts with acryloyl chloride under Lewis acid catalysis (e.g., AlCl₃). Initial reports focused on reaction feasibility rather than applications [1].
Industrial Scale-Up (1990s):Weifang Yangxu Group Co., Ltd. (China) pioneered large-scale production by 1996, achieving capacities of 100,000 kg/month with 99% purity. Their process optimized acylation conditions to suppress diacylation byproducts [2]. Key advancements included:
Modern Applications (21st Century):The compound gained prominence as a precursor for:
Fluorene Scaffolds in Materials Science
Fluorene derivatives exhibit exceptional hole-transport capabilities, thermal stability, and luminescence quantum yields. 1-(Fluoren-2-yl)-2-propen-1-one’s rigid, planar structure enhances charge mobility in organic semiconductors. Studies show that its enone group facilitates electrophilic polymerization into poly(fluorenylene vinylene) chains, which emit blue light with λmax ≈ 420 nm [1] [5].
Synthetic Versatility
The compound undergoes characteristic enone reactions:
Table 2: Applications of Fluorene Derivatives in Advanced Research
| Derivative Type | Application Field | Key Properties | Reference Compound |
|---|---|---|---|
| 2-Substituted Fluorenones | Organic Photovoltaics | High electron affinity, broad absorption | 1-(Fluoren-2-yl)-2-propen-1-one |
| Halogenated Fluorenes | Pharmaceutical Synthesis | Bioactivity (e.g., Ledipasvir intermediates) | 1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloro-ethanone [8] |
| Hydroxy-Fluorenones | Photoinitiators | Radical generation under UV irradiation | 2-(9H-Fluoren-1-yl)-2-hydroxy-1-phenylpropan-1-one [7] |
Pharmacological Significance
While 1-(fluoren-2-yl)-2-propen-1-one itself lacks direct medicinal use, its derivatives are critical in drug development. For example, brominated/difluorinated analogs serve as intermediates in antiviral drugs like Ledipasvir. The 7-bromo-9,9-difluoro variant (CAS# 1378387-81-5) is a key impurity reference standard in HCV therapeutics [8].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: